molecular formula C20H17N3O6S2 B15039845 Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B15039845
M. Wt: 459.5 g/mol
InChI Key: YFDZHIJUHKGHNU-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science

Preparation Methods

The synthesis of ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific reaction conditions. Industrial production methods often utilize these synthetic routes with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. The uniqueness of ETHYL 4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N3O6S2

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C20H17N3O6S2/c1-3-29-20(26)15-11(2)16(31-19(15)22-17(24)14-8-5-9-30-14)18(25)21-12-6-4-7-13(10-12)23(27)28/h4-10H,3H2,1-2H3,(H,21,25)(H,22,24)

InChI Key

YFDZHIJUHKGHNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3

Origin of Product

United States

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